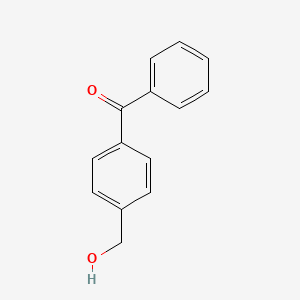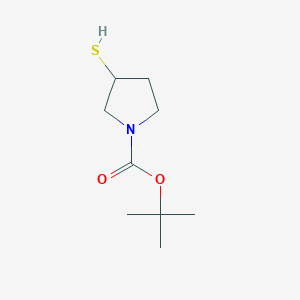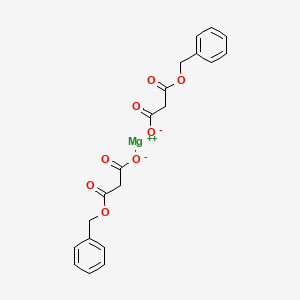
5,7-Dihydroxy-3,4',8-trimethoxyflavone
Overview
Description
5,7-Dihydroxy-3,4',8-trimethoxyflavone is a naturally occurring flavonoid compound. Flavonoids are a class of plant secondary metabolites known for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties. This particular flavonoid has garnered attention due to its potential health benefits and applications in scientific research.
Biochemical Analysis
Biochemical Properties
Flavonoids are known to interact with a variety of enzymes, proteins, and other biomolecules, influencing biochemical reactions .
Cellular Effects
Flavonoids are known to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Flavonoids are known to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
The temporal effects of 5,7-Dihydroxy-3,4’,8-trimethoxyflavone in laboratory settings are not yet fully known. Flavonoids are known to have long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of 5,7-Dihydroxy-3,4’,8-trimethoxyflavone vary with different dosages in animal models. Specific studies on this compound are currently lacking .
Metabolic Pathways
The metabolic pathways that 5,7-Dihydroxy-3,4’,8-trimethoxyflavone is involved in are not yet fully known. Flavonoids are known to interact with various enzymes or cofactors .
Transport and Distribution
The transport and distribution of 5,7-Dihydroxy-3,4’,8-trimethoxyflavone within cells and tissues are not yet fully known. Flavonoids are known to interact with various transporters or binding proteins .
Subcellular Localization
The subcellular localization of 5,7-Dihydroxy-3,4’,8-trimethoxyflavone and any effects on its activity or function are not yet fully known. Flavonoids are known to be directed to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthetic routes for 5,7-Dihydroxy-3,4',8-trimethoxyflavone typically involve organic synthesis techniques. One common method is the O-methylation of 5,7-dihydroxyflavone using methanol in the presence of a strong acid catalyst, such as hydrochloric acid. The reaction conditions include refluxing the mixture at elevated temperatures to ensure complete methylation.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to achieve higher yields and purity. Large-scale reactors and continuous flow systems are often employed to enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions: 5,7-Dihydroxy-3,4',8-trimethoxyflavone can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:Oxidation: : Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: : Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: : Methylation reactions typically use methanol and strong acid catalysts.
Oxidation: : Formation of quinones and other oxidized derivatives.
Reduction: : Production of hydroxylated flavonoids.
Substitution: : Introduction of additional methoxy groups at specific positions on the flavone structure.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a precursor for the synthesis of more complex flavonoids and as a standard for analytical methods.
Biology: In biological research, it serves as a tool to study the effects of flavonoids on cellular processes, including cell signaling and gene expression.
Medicine: Medically, it has shown promise in preclinical studies for its antioxidant and anti-inflammatory properties, suggesting potential therapeutic applications in conditions such as cardiovascular diseases and neurodegenerative disorders.
Industry: In the industry, it is used as a natural additive in cosmetics and food products due to its antioxidant properties.
Mechanism of Action
The mechanism by which 5,7-Dihydroxy-3,4',8-trimethoxyflavone exerts its effects involves multiple molecular targets and pathways:
Antioxidant Activity: : It acts as a free radical scavenger, neutralizing reactive oxygen species (ROS) and preventing oxidative stress.
Anti-inflammatory Activity: : It inhibits the production of pro-inflammatory cytokines and mediators, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).
Cell Signaling: : It modulates various cell signaling pathways, including the nuclear factor-kappa B (NF-κB) pathway, which is involved in inflammation and immune responses.
Comparison with Similar Compounds
5,7-Dihydroxy-3,4',8-trimethoxyflavone is structurally similar to other flavonoids, such as quercetin and kaempferol. its unique combination of hydroxyl and methoxy groups at specific positions on the flavone structure contributes to its distinct biological activities. Unlike quercetin, which has three hydroxyl groups at positions 3', 4', and 5, this compound has additional hydroxyl groups at positions 5 and 7, enhancing its antioxidant capacity.
List of Similar Compounds
Quercetin
Kaempferol
Myricetin
Fisetin
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Properties
IUPAC Name |
5,7-dihydroxy-3,8-dimethoxy-2-(4-methoxyphenyl)chromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16O7/c1-22-10-6-4-9(5-7-10)15-18(24-3)14(21)13-11(19)8-12(20)16(23-2)17(13)25-15/h4-8,19-20H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXQVMRRNRHSOTC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(C(=O)C3=C(O2)C(=C(C=C3O)O)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80552456 | |
| Record name | 5,7-Dihydroxy-3,8-dimethoxy-2-(4-methoxyphenyl)-4H-1-benzopyran-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80552456 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
344.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1570-09-8 | |
| Record name | 5,7-Dihydroxy-3,8-dimethoxy-2-(4-methoxyphenyl)-4H-1-benzopyran-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80552456 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Is there any difference in the biological activity of 5,7-Dihydroxy-3,4',8-trimethoxyflavone and its structural isomers?
A2: Interestingly, while this compound showed cytotoxicity against cancer cell lines, its structural isomers, dihydromicromelin A and dihydromicromelin B, did not exhibit activity against MCF-7 and 4T1 cells []. This highlights the importance of the specific arrangement of functional groups in flavonoids for their biological activity and emphasizes the need for further structure-activity relationship studies.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















